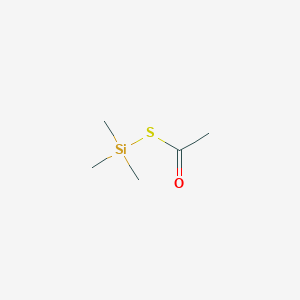

S-(Trimethylsilyl) ethanethioate

説明

S-(Trimethylsilyl) ethanethioate (structure: CH₃C(O)S-Si(CH₃)₃) is a sulfur-containing organosilicon compound characterized by a thioester group linked to a trimethylsilyl moiety. These analogs share key functional groups (thioester and silyl) but differ in substituent topology, which influences their reactivity, stability, and applications in fields like polymer chemistry and molecular electronics .

特性

CAS番号 |

59579-30-5 |

|---|---|

分子式 |

C5H12OSSi |

分子量 |

148.30 g/mol |

IUPAC名 |

S-trimethylsilyl ethanethioate |

InChI |

InChI=1S/C5H12OSSi/c1-5(6)7-8(2,3)4/h1-4H3 |

InChIキー |

REYSWKJZGWACND-UHFFFAOYSA-N |

正規SMILES |

CC(=O)S[Si](C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Rearrangement of Trimethylsilyl Ketones: Trimethylsilyl ketones can be prepared by reacting trimethylsilyl methyl magnesium chloride with anhydrides or by reacting diazomethane with α-silyl ketones.

Silylation of Alcohols: Trimethylsilyl ethers can be synthesized by silylation of alcohols using trimethylsilyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production methods for S-(Trimethylsilyl) ethanethioate typically involve large-scale silylation reactions using readily available reagents and catalysts to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: S-(Trimethylsilyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones.

Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Tris(trimethylsilyl)silane is commonly used for radical reductions.

Substitution: Reagents like trimethylsilyl chloride and bases such as sodium hydride are used for silylation reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiol derivatives.

Substitution: Various silyl ethers and substituted ethanethioates.

科学的研究の応用

Chemistry:

Radical Reactions: S-(Trimethylsilyl) ethanethioate is used in radical reactions due to its ability to stabilize radical intermediates.

Protecting Groups: The trimethylsilyl group serves as a protecting group for hydroxyl and carboxyl groups during chemical synthesis.

Biology and Medicine:

Industry:

作用機序

The mechanism by which S-(Trimethylsilyl) ethanethioate exerts its effects involves the stabilization of radical intermediates through the trimethylsilyl group. This stabilization allows for efficient radical reactions and reductions under mild conditions. The molecular targets and pathways involved include the formation of reactive intermediates that facilitate the desired chemical transformations .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares S-(Trimethylsilyl) ethanethioate analogs documented in the evidence, focusing on synthesis, structural features, and applications.

Table 1: Key Properties of S-(Trimethylsilyl) Ethanethioate Analogs

Limitations and Challenges

- S-(4-Ethynyl-phenyl) ethanethioate : The ethynyl group’s susceptibility to side reactions (e.g., Glaser coupling) during synthesis necessitates stringent anhydrous conditions .

- S-(4-(Trimethylsilyl)propyl) ethanethioate : While stable, its longer alkyl chain may reduce reactivity in certain coupling reactions compared to shorter-chain analogs.

Broader Context of Silylated Thioesters in Research

The evidence highlights the versatility of silylated thioesters in diverse applications:

- Polymer Chemistry : S-(4-(Trimethylsilyl)propyl) ethanethioate derivatives serve as chain-transfer agents (CTAs) in RAFT polymerization, enabling precise control over polymer molecular weight .

- Molecular Electronics: S-(4-Ethynyl-phenyl) ethanethioate acts as an anchor group for norbornadiene-based molecular wires, enhancing electronic communication between electrodes .

- Analytical Chemistry : Trimethylsilyl ethers/esters (e.g., in ) are widely used in GC/MS for volatile derivative analysis, though these lack the thioester functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。